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As of the current date, publicly available data does not include any head-to-head clinical trials

directly comparing ST-401 to other therapeutic agents for the treatment of beta-thalassemia.

The investigational gene-edited cell therapy for beta-thalassemia developed by Sangamo

Therapeutics in partnership with Sanofi is designated as ST-400. It is plausible that "ST-401" is

a mistyping of this designation. This guide will, therefore, focus on the available data for ST-

400, providing a comprehensive overview of its clinical evaluation, mechanism of action, and

experimental protocols based on the Phase 1/2 THALES study.

Overview of ST-400
ST-400 is an autologous, ex vivo gene-edited cell therapy candidate for the treatment of

transfusion-dependent beta-thalassemia (TDT).[1] The therapy utilizes zinc finger nuclease

(ZFN) technology to modify a patient's own hematopoietic stem cells (HSCs).[1] The goal of

this genetic modification is to increase the production of fetal hemoglobin (HbF), which can

compensate for the deficient or absent adult beta-globin in individuals with beta-thalassemia.[2]

Mechanism of Action
The underlying principle of ST-400 is to disrupt the BCL11A gene, a key regulator that silences

the expression of gamma-globin, a component of fetal hemoglobin, after birth.[2] By using

ZFNs to specifically target and introduce small insertions or deletions (indels) in the erythroid-

specific enhancer of the BCL11A gene, the repression of gamma-globin is lifted.[2][3] This

leads to the increased and sustained production of HbF in the patient's red blood cells, thereby

aiming to reduce or eliminate the need for chronic blood transfusions.[1]
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Clinical Trial Data: The THALES Study
The primary source of clinical data for ST-400 is the Phase 1/2 THALES study (NCT03432364),

a single-arm, multi-site trial designed to assess the safety, tolerability, and efficacy of ST-400 in

adult patients with TDT.[4][5][6]

Experimental Protocol: THALES Study
The experimental workflow for the THALES study involves several key steps, from patient cell

collection to post-infusion monitoring.

Mobilization and Apheresis: Patients undergo mobilization of their HSCs from the bone

marrow into the peripheral blood, followed by collection of these cells via an apheresis

procedure.[2]

Ex Vivo Gene Editing: The collected CD34+ HSCs are then edited ex vivo using ZFNs to

disrupt the BCL11A erythroid-specific enhancer.[2]

Myeloablative Conditioning: Prior to the infusion of the gene-edited cells, patients receive

myeloablative conditioning with busulfan to create space in the bone marrow for the modified

HSCs to engraft.[2]

Infusion of ST-400: The gene-edited autologous HSCs (ST-400) are infused back into the

patient.[2]

Engraftment and Monitoring: Following infusion, patients are monitored for hematopoietic

reconstitution, safety, and evidence of treatment efficacy, including levels of total hemoglobin

and fetal hemoglobin.[1][3]

Below is a diagram illustrating the experimental workflow of the THALES study.
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Experimental workflow for the ST-400 THALES study.

Signaling Pathway Modification
The therapeutic effect of ST-400 is achieved by altering the genetic regulation of globin chain

synthesis. The diagram below illustrates the targeted signaling pathway.
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Targeted signaling pathway modification by ST-400.

Clinical Outcomes
Preliminary results from the THALES study on a small number of patients have been reported.

It is important to note that these are early data from a non-controlled study.

Table 1: Summary of Preliminary Efficacy Data from the THALES Study
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Patient ID Genotype

Baseline
Annualized
Packed Red
Blood Cell
(PRBC)
Events

CD34+ Cell
Dose (x 10⁶
cells/kg)

On-target
Indels in
ST-400
Product (%)

Post-
treatment
Observatio
ns

Patient 1 β⁰/β⁰ 27 5.4 23

Fetal

hemoglobin

levels

increased.

Resumed

intermittent

PRBC

transfusions

after an initial

6-week

transfusion-

free period,

with an

overall 33%

reduction in

annualized

PRBC units.

Patient 2
Homozygous

IVS-I-5 (G>C)
18 3.9 73

Fetal

hemoglobin

levels

increased but

were <1 g/dL.

Continued to

receive

intermittent

PRBC

transfusions.

Patient 3 β⁰/β+ (IVS-II-

654 C>T)

15 10.3 54 Fetal

hemoglobin
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levels

increased.

Source: Data compiled from Sangamo Therapeutics presentations and press releases.[3]

Safety and Tolerability
In the initial patients, ST-400 was associated with prompt hematopoietic reconstitution.[3] One

serious adverse event of a transient allergic reaction, considered related to the cryoprotectant

in the product, was reported during the infusion of ST-400 in the first patient, which resolved.[3]

Conclusion
While a direct head-to-head comparison of ST-400 with other therapies for beta-thalassemia is

not available, the data from the Phase 1/2 THALES study provide initial insights into its safety

and potential efficacy. The mechanism of action, involving the targeted disruption of the

BCL11A erythroid-specific enhancer using ZFN technology, represents a novel approach to

increasing fetal hemoglobin production. Further data from ongoing and future studies will be

crucial to fully understand the clinical benefit and long-term outcomes of this investigational

therapy. Researchers and drug development professionals should continue to monitor the

progress of the ST-400 program and other emerging gene therapies for beta-thalassemia to

assess their relative merits in a rapidly evolving therapeutic landscape.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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